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3-Neopentylazetidine hydrochloride
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Overview
Description
3-Neopentylazetidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Neopentylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of (N-Boc-azetidin-3-ylidene)acetate, followed by aza-Michael addition with NH-heterocycles . The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane.
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often leverage the strain-driven character of the four-membered ring to facilitate polymerization and other reactions . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Neopentylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Neopentylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Neopentylazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom make it reactive towards various biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
β-Lactams: Four-membered rings with a carbonyl group, widely used in antibiotics like penicillins and cephalosporins.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness: 3-Neopentylazetidine hydrochloride is unique due to its balance of stability and reactivity, making it suitable for various synthetic and industrial applications. Its ability to undergo diverse chemical reactions while maintaining structural integrity sets it apart from other similar compounds .
Biological Activity
3-Neopentylazetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential, mechanisms of action, and structure-activity relationships.
Overview of Azetidine Derivatives
Azetidine derivatives, including 3-neopentylazetidine, have been recognized for their diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of azetidine compounds often depends on their structural modifications, which can significantly influence their pharmacological properties .
Anticancer Activity
Research indicates that azetidine derivatives can exhibit significant anticancer properties. For instance, studies on related compounds have shown that certain azetidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent cellular stress responses.
- Cell Viability Assays : Compounds similar to 3-neopentylazetidine have demonstrated inhibition of cell viability in various cancer cell lines, including HeLa and Ishikawa cells. For example, a study found that specific aziridine phosphine oxides caused significant cell cycle arrest and increased LDH release, indicating cytotoxic effects at higher concentrations .
Antimicrobial Activity
The antimicrobial potential of azetidine derivatives has also been documented. Compounds with similar structures have shown efficacy against a range of pathogens including bacteria and fungi. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity .
- Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound | Activity Against | Notes |
---|---|---|
2a | E. coli | High activity |
2b | S. aureus | Moderate activity |
2c | C. albicans | High activity |
2d | M. tuberculosis | Significant activity |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship (SAR) studies. Modifications at various positions on the azetidine ring influence the compound's potency and selectivity.
- Key Findings :
- Substituents at the 3-position can enhance lipophilicity and bioavailability.
- The introduction of bulky groups may improve binding affinity to biological targets.
Comparative Analysis
Comparative studies with other azetidine derivatives reveal that slight modifications can lead to significant changes in biological activity. For example, compounds with halogen substitutions have shown varying degrees of potency against different microbial strains .
Case Studies
Several case studies highlight the therapeutic applications of azetidine derivatives:
- Anticancer Applications : A series of aziridines were tested for their ability to induce apoptosis in cancer cells. Results indicated that specific structural features were crucial for enhancing cytotoxicity .
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of substituted azetidines against clinical isolates and found promising results, particularly for nitro-substituted derivatives .
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)4-7-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHTVAFNOKUHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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